molecular formula C14H11IN2O3 B11023209 N-(2-iodophenyl)-3-methyl-4-nitrobenzamide

N-(2-iodophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B11023209
M. Wt: 382.15 g/mol
InChI Key: XPLLREVOWOLMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a phenyl ring, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodoaniline and 3-methyl-4-nitrobenzoic acid.

    Amidation Reaction: The 2-iodoaniline undergoes an amidation reaction with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-3-methyl-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-(2-iodophenyl)-3-amino-4-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the boronic acid used.

    Oxidation: Formation of N-(2-iodophenyl)-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

N-(2-iodophenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-methyl-4-nitrobenzamide depends on its specific application. For example, in biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and nitro group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-iodophenyl)-4-methylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(2-iodophenyl)-3-methylbenzamide: Lacks the nitro group, which can affect its chemical properties and applications.

    N-(2-bromophenyl)-3-methyl-4-nitrobenzamide: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and interactions.

Uniqueness

N-(2-iodophenyl)-3-methyl-4-nitrobenzamide is unique due to the combination of the iodine atom, nitro group, and benzamide structure. This combination imparts specific chemical properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11IN2O3

Molecular Weight

382.15 g/mol

IUPAC Name

N-(2-iodophenyl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C14H11IN2O3/c1-9-8-10(6-7-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18)

InChI Key

XPLLREVOWOLMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.